(2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1279039-34-7
VCID: VC11716147
InChI: InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m0./s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl
Molecular Formula: C10H21ClN2O3
Molecular Weight: 252.74 g/mol

(2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

CAS No.: 1279039-34-7

Cat. No.: VC11716147

Molecular Formula: C10H21ClN2O3

Molecular Weight: 252.74 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride - 1279039-34-7

Specification

CAS No. 1279039-34-7
Molecular Formula C10H21ClN2O3
Molecular Weight 252.74 g/mol
IUPAC Name tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m0./s1
Standard InChI Key CBLODQXSQDSMHU-KZYPOYLOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)N.Cl
SMILES CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrrolidine ring with distinct stereochemical orientations at the 2R and 4S positions. The Boc group protects the pyrrolidine nitrogen, while the hydroxymethyl and amino groups provide reactive sites for further functionalization. The hydrochloride salt enhances solubility in polar solvents, critical for biological assays.

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC₁₀H₂₁ClN₂O₃
Molecular Weight252.74 g/mol
CAS Number1279039-34-7
IUPAC Nametert-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride
AppearanceWhite to off-white powder
Assay Purity≥97%

The stereochemistry of the compound is crucial for its biological activity. The (2R,4S) configuration ensures optimal spatial alignment for hydrogen bonding with target proteins, a feature exploited in inhibitor design.

Synthesis Methods

Laboratory-Scale Synthesis

The synthesis involves multi-step asymmetric routes to achieve the desired stereochemistry. A typical protocol includes:

  • Amino Group Protection: Pyrrolidine is treated with Boc anhydride under basic conditions to form the tert-butoxycarbonyl-protected intermediate.

  • Hydroxymethyl Introduction: Formaldehyde is added under controlled pH, followed by reduction with sodium borohydride to install the hydroxymethyl group.

  • Salt Formation: The free base is reacted with hydrochloric acid to yield the hydrochloride salt .

Industrial Production

Industrial processes prioritize scalability and efficiency. Asymmetric synthesis and enzyme-catalyzed reactions are employed to maintain stereochemical fidelity. Continuous flow reactors enable precise control over reaction parameters, achieving yields exceeding 85% . Key technologies include:

  • Ultra-low temperature reactions (−78°C) for stabilizing intermediates.

  • Hydrogenation under high pressure to reduce byproduct formation.

Applications in Organic Synthesis

Chiral Building Block

The compound’s rigid pyrrolidine scaffold and functional groups make it ideal for constructing complex molecules. For example, it has been used to synthesize:

  • Enzyme inhibitors: The hydroxymethyl group participates in hydrogen bonding with catalytic residues, as seen in protease inhibitors.

  • Receptor agonists: Its amino group facilitates ionic interactions with G-protein-coupled receptors.

Table 2: Comparative Reactivity of Pyrrolidine Derivatives

CompoundReactivity with ElectrophilesStereochemical Influence
(2R,4S)-Boc-protected derivativeHigh (due to exposed NH₂)Enantioselective binding
(2R,4R)-IsomerModerateReduced target affinity

Pharmaceutical Research Applications

Drug Candidate Development

The structural mimicry of natural amino acids allows this compound to integrate into peptide backbones, enhancing metabolic stability. Recent studies highlight its role in:

  • Antiviral agents: Modifying the hydroxymethyl group to phosphonate derivatives has yielded inhibitors of viral polymerases.

  • Anticancer therapies: Coordination with platinum(II) centers forms complexes that disrupt DNA replication in tumor cells.

Mechanism of Action

In biological systems, the compound interacts with proteases and kinases through:

  • Hydrogen bonding between the hydroxymethyl group and catalytic aspartate residues.

  • Ionic interactions from the protonated amino group stabilizing enzyme-inhibitor complexes.

Research Advancements and Future Directions

Recent Innovations

  • Green Chemistry: Solvent-free synthesis using mechanochemical grinding has reduced waste generation by 40% .

  • Biocatalysis: Immobilized lipases achieve enantiomeric excess (ee) >99% in asymmetric amidation reactions .

Emerging Applications

  • Gene delivery systems: Functionalization with lipid tails enhances cellular uptake of CRISPR-Cas9 complexes.

  • PET imaging: Radiolabeling with fluorine-18 enables tracking of dopamine receptors in vivo.

Comparison with Structural Analogues

Stereochemical Impact

The (2R,4S) configuration confers superior binding affinity compared to its (2S,4S) counterpart. For instance, in a study targeting HIV-1 protease, the (2R,4S) isomer showed a 10-fold lower IC₅₀ due to optimal alignment with the enzyme’s active site.

Functional Group Modifications

Replacing the hydroxymethyl group with methoxy or azide moieties alters solubility and target specificity. Hydroxymethyl derivatives remain preferred for aqueous-phase reactions.

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